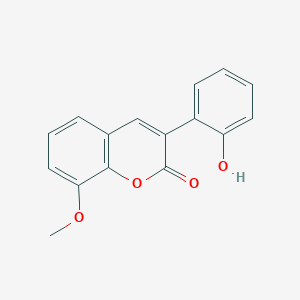![molecular formula C16H12N4 B8041987 7-Methyl-2-phenyltriazolo[4,5-f]quinoline](/img/structure/B8041987.png)
7-Methyl-2-phenyltriazolo[4,5-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-phenyltriazolo[4,5-f]quinoline is a chemical compound that belongs to the class of quinoline derivatives. It possesses unique chemical and biological properties, making it a subject of interest in various scientific fields. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenyltriazolo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal-catalyzed reactions, which are known for their efficiency and selectivity . For instance, the reaction between o-aminothiophenol and 1,3-ynone under mild conditions can lead to the formation of quinoline derivatives .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only enhance the yield but also reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2-phenyltriazolo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinolines .
Aplicaciones Científicas De Investigación
7-Methyl-2-phenyltriazolo[4,5-f]quinoline has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: In industrial chemistry, it is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-phenyltriazolo[4,5-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The compound’s structure allows it to bind to various biological targets, leading to its diverse pharmacological effects.
Comparación Con Compuestos Similares
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Quinazoline: Known for its analgesic, anti-inflammatory, and anticancer properties.
Quinolone: Exhibits antibacterial, antifungal, and antiviral activities.
Uniqueness: 7-Methyl-2-phenyltriazolo[4,5-f]quinoline stands out due to its unique triazoloquinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
7-methyl-2-phenyltriazolo[4,5-f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-11-7-8-13-14(17-11)9-10-15-16(13)19-20(18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASJFXVIDKXIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=NN(N=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide](/img/structure/B8041915.png)
![5-amino-2-[(E)-2-(4-phenylphenyl)ethenyl]benzenesulfonic acid](/img/structure/B8041917.png)
![3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B8041919.png)






![(3E)-3-[1-hydroxy-2-(2-hydroxyphenyl)ethylidene]-1-benzofuran-2-one](/img/structure/B8041997.png)



![4-[5-(4-Chlorophenyl)-4-cyano-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042018.png)
